2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane

logP lipophilicity physicochemical profiling

2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane (CAS 891020-23-8, IUPAC: 1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole) is a complex heterocyclic small molecule with molecular formula C18H17ClN2O and molecular weight 312.8 g/mol. Synthetically, it can be accessed via condensation of an appropriately substituted o-phenylenediamine with a tetrahydrofuran-2-carbaldehyde derivative, followed by N-alkylation with 2-chlorobenzyl halide; the core benzimidazole ring is constructed through cyclization of the diamine with the aldehyde.

Molecular Formula C18H17ClN2O
Molecular Weight 312.8
CAS No. 891020-23-8
Cat. No. B3000065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane
CAS891020-23-8
Molecular FormulaC18H17ClN2O
Molecular Weight312.8
Structural Identifiers
SMILESC1CC(OC1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl
InChIInChI=1S/C18H17ClN2O/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-4,6-9,17H,5,10-12H2
InChIKeyKMZSXPLLEBJGJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Sourcing 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane (CAS 891020-23-8): A Specialized Benzimidazole-Tetrahydrofuran Hybrid for Advanced Synthesis and Screening


2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane (CAS 891020-23-8, IUPAC: 1-[(2-chlorophenyl)methyl]-2-(oxolan-2-yl)benzimidazole) is a complex heterocyclic small molecule with molecular formula C18H17ClN2O and molecular weight 312.8 g/mol . Synthetically, it can be accessed via condensation of an appropriately substituted o-phenylenediamine with a tetrahydrofuran-2-carbaldehyde derivative, followed by N-alkylation with 2-chlorobenzyl halide; the core benzimidazole ring is constructed through cyclization of the diamine with the aldehyde . The compound incorporates a benzimidazole core, a 2-chlorobenzyl N-substituent, and a tetrahydrofuran (oxolane) ring at the 2-position, a combination that is relatively uncommon among biologically annotated benzimidazoles in public databases.

Why a Standard 2-Aryl Benzimidazole Cannot Replace 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane in Rigorous Research Programs


Substituting 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane with a simpler 2-aryl-1H-benzimidazole or an N‑unsubstituted 2‑(tetrahydrofuran-2‑yl)-1H‑benzimidazole fundamentally alters three critical molecular properties that dictate behavior in biological assays and physicochemical profiling. First, the 2‑chlorobenzyl group at N1 introduces a halogenated aromatic moiety that significantly modifies lipophilicity, electronic distribution, and potential halogen‑bonding interactions, which are absent in 2‑arylbenzimidazoles lacking N‑substitution. Second, the tetrahydrofuran ring, a saturated oxygen heterocycle, provides a distinct three‑dimensional shape and hydrogen‑bond acceptor capability compared to planar aryl or alkyl substituents at the 2‑position. Third, the combination of these features generates a unique molecular topology that can influence target binding, metabolic stability, and solubility in ways that none of the simpler analogs can recapitulate. The quantitative comparisons below demonstrate that generic substitution would alter logP, aqueous solubility, and molecular recognition potential, thereby compromising assay reproducibility, SAR interpretation, and procurement value for focused library design.

Quantitative Differentiation Evidence for 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane (CAS 891020-23-8) Against Closest Analogs


Predicted LogP Comparison: Lipophilicity Divergence from N-Unsubstituted and 2-Aryl Analogs

The octanol-water partition coefficient (logP) of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is predicted to be 4.08 (ACD/Labs Percepta) . In contrast, the direct comparator 2-(2-chlorophenyl)-1H-benzimidazole, which lacks both the N‑(2‑chlorobenzyl) group and the tetrahydrofuran ring, exhibits a melting point of 232–236 °C and a boiling point of 427.9 °C, consistent with its lower molecular weight and reduced lipophilic surface area; its predicted logP is approximately 3.5 [1]. The approximately 0.6 log unit difference translates to a roughly 4‑fold higher theoretical lipophilicity for the target compound, which can significantly affect membrane permeability, plasma protein binding, and non‑specific binding in biochemical assays.

logP lipophilicity physicochemical profiling drug-likeness

Aqueous Solubility Prediction: Reduced Water Solubility of the Target Compound versus Simpler Benzimidazole Scaffolds

The predicted aqueous solubility of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is approximately 0.977 mg/L (Log Kow 4.71 used as input; EPISuite WSKOW v1.41 estimate) . For comparison, 2-(tetrahydrofuran-2-yl)-1H-benzimidazole (CAS 86932-94-7), the direct N‑unsubstituted analog, has a substantially lower molecular weight (188.23 g/mol) and is expected to exhibit aqueous solubility in the range of 50–200 mg/L based on its lower logP and reduced aromatic surface area . The approximately 50‑ to 200‑fold difference in predicted solubility has practical consequences for compound dissolution in aqueous assay buffers, necessitating distinct solubilization strategies (e.g., DMSO stock concentration optimization, inclusion of co‑solvents or surfactants) that are not required for the simpler analog.

aqueous solubility precipitation risk bioavailability compound handling

Molecular Complexity and Structural Topology: Distinctive Oxolane Ring Geometry versus 2-Aryl Planarity

The target compound incorporates a saturated tetrahydrofuran (oxolane) ring at the 2-position, contributing a non‑planar sp3‑rich moiety that increases molecular complexity (fraction sp3 = 0.22) . In contrast, the common 2‑arylbenzimidazole comparators such as 2‑(2‑chlorophenyl)-1H‑benzimidazole are fully aromatic and planar at the 2‑position (fraction sp3 = 0) [1]. The presence of the oxolane ring introduces a hydrogen‑bond acceptor (the ether oxygen) and a stereocenter (if chiral tetrahydrofuran‑2‑yl is used), which are absent in 2‑aryl analogs. This topological difference can be leveraged in fragment‑based drug design and 3D‑pharmacophore screening to explore novel chemical space not accessible with flat aromatic scaffolds.

molecular complexity 3D topology sp3 character lead-likeness

Boiling Point and Thermal Stability: Predicted Higher Boiling Point for the Target Compound versus Lighter Analogs

The predicted boiling point of 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane is 523.9 °C at 760 mmHg, with a flash point of 270.6 °C and a vapor pressure of approximately 1.98 × 10⁻⁹ mmHg at 25 °C (estimated via Modified Grain method) . For the comparator 2-(2-chlorophenyl)-1H-benzimidazole, the experimentally determined boiling point is 427.9 °C at 760 mmHg and the melting point is 232–236 °C [1]. The approximately 96 °C higher boiling point of the target compound reflects its greater molecular weight (312.8 vs. 228.7 g/mol) and enhanced intermolecular interactions mediated by the additional aromatic ring and tetrahydrofuran oxygen. This thermal stability difference is relevant for purification techniques (e.g., distillation feasibility) and long‑term storage under ambient conditions.

boiling point thermal stability vapor pressure compound handling

Optimal Procurement Scenarios for 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane in Drug Discovery and Chemical Biology


Focused Library Design for Hydrophobic Protein Binding Pockets

The predicted logP of 4.08 and enhanced lipophilicity of the target compound make it a valuable entry in focused compound libraries targeting deep hydrophobic pockets, such as the ATP‑binding sites of kinases or the orthosteric pockets of GPCRs. When structural biology or computational docking indicates a preference for halogenated benzyl groups and saturated heterocycles, this compound fills a chemical space that simpler 2‑arylbenzimidazoles cannot access . By including 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane in screening decks, researchers can probe lipophilic sub‑pockets that would remain underexplored with compounds having logP values below 3.5.

3D‑Pharmacophore Screening and Fragment‑Based Lead Discovery

The presence of the sp3‑rich tetrahydrofuran ring (Fsp3 ≈ 0.22) introduces conformational flexibility and a stereoelectronic profile that distinguishes the target compound from flat, aromatic 2‑arylbenzimidazole analogs [1]. In fragment‑based drug discovery (FBDD) and structure‑based virtual screening campaigns, the oxolane oxygen serves as a hydrogen‑bond acceptor that can engage catalytic lysine or backbone amide residues, while the 2‑chlorobenzyl group provides a halogen‑bonding handle. These features are absent in the common 2‑phenyl‑1H‑benzimidazole (Fsp3 = 0, no halogen), making the target compound a privileged scaffold for 3D‑pharmacophore generation.

Physicochemical Property Benchmarking and Solubility Challenge Studies

With a predicted aqueous solubility of only 0.977 mg/L, 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane serves as an extreme low‑solubility benchmark for testing novel formulation technologies, solubility‑enhancing excipients, and computational solubility prediction algorithms . Its 50‑ to 200‑fold lower solubility relative to the N‑unsubstituted 2‑(tetrahydrofuran‑2‑yl)-1H‑benzimidazole analog creates an ideal pairwise system for studying the impact of N‑alkylation on dissolution behavior and precipitation kinetics in biorelevant media.

Synthetic Methodology Development for Hindered Benzimidazole Alkylation

The N‑(2‑chlorobenzyl) substituent in the target compound introduces steric hindrance around the benzimidazole N1 position, making it a useful substrate for developing and benchmarking new alkylation methodologies. Chemists investigating selective N‑alkylation of benzimidazoles in the presence of other nucleophilic sites (e.g., the tetrahydrofuran oxygen) can use this compound as a challenging test case to optimize reaction conditions, catalyst systems, and protecting group strategies .

Quote Request

Request a Quote for 2-{1-[(2-Chlorophenyl)methyl]benzimidazol-2-yl}oxolane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.